molecular formula C17H27N3O2 B8396650 4-(3-Amino-4-methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(3-Amino-4-methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8396650
M. Wt: 305.4 g/mol
InChI Key: ACRBQEDCBONOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Amino-4-methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Amino-4-methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Amino-4-methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-[(3-amino-4-methylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-13-5-6-14(11-15(13)18)12-19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10,12,18H2,1-4H3

InChI Key

ACRBQEDCBONOLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To crude 4-(4-methyl-3-nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester (3.5 g) in EtOH/water (60 ml, 1:1) was added iron powder (4 g) and solid NH4Cl (4 g) and the mixture heated to reflux temperature for 1.5 hr. After cooling to room temperature the reaction was filtered through Celite and the filter cake washed with further EtOH. The majority of the solvent was removed in vacuo before addition of ethyl acetate and aqueous K2CO3. The organic layer was separated, washed with brine, dried (Na2SO4) and concentrated, to leave an oil that was triturated with isohexanes to afford a pale brown solid (3 g).
Name
4-(4-methyl-3-nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.